4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine
Overview
Description
4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C13H13N3. It is known for its unique structure, which combines an indene moiety with a pyrimidine ring. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Mechanism of Action
Target of Action
The primary target of 4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine is RIPK1 , a kinase involved in necroptosis . Necroptosis is a form of programmed cell death that plays a crucial role in various physiological and pathological processes .
Mode of Action
This compound potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This inhibition prevents the downstream signaling cascade of necroptosis, thereby protecting cells from this form of cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a form of regulated cell death. By inhibiting RIPK1, it prevents the activation of this pathway, thereby protecting cells from necroptosis . The downstream effects include the prevention of inflammation and tissue damage that can result from necroptosis .
Result of Action
The compound efficiently protects cells from necroptosis and attenuates the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that it could potentially be used as a therapeutic agent in conditions where necroptosis plays a role.
Preparation Methods
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with 2,3-dihydro-1H-indene-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into more saturated derivatives, typically using reducing agents such as sodium borohydride.
Scientific Research Applications
4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential as a bioactive compound, exploring its interactions with various biological targets.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the development of new drugs for treating diseases.
Comparison with Similar Compounds
4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(2,3-dihydro-1H-indol-5-yl)pyrimidin-2-amine: Similar structure but with an indole moiety instead of an indene.
4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)pyrimidin-2-amine: Contains a benzo[d]pyrrolo[1,2-a]imidazole ring instead of an indene. These compounds share structural similarities but differ in their specific chemical and biological properties, making each unique in its applications and effects.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-13-15-7-6-12(16-13)11-5-4-9-2-1-3-10(9)8-11/h4-8H,1-3H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWFHCAJVDEHQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC(=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247144 | |
Record name | 4-(2,3-Dihydro-1H-inden-5-yl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866050-31-9 | |
Record name | 4-(2,3-Dihydro-1H-inden-5-yl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866050-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,3-Dihydro-1H-inden-5-yl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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